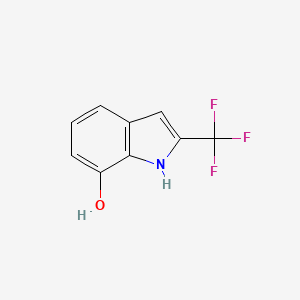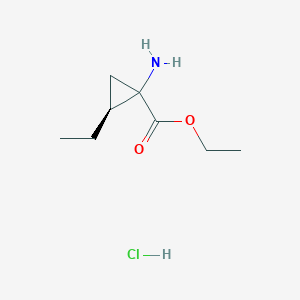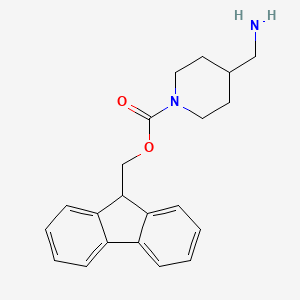
2-(Trifluoromethyl)-1H-indol-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Trifluoromethyl)-1H-indol-7-ol is a compound that belongs to the indole family, characterized by the presence of a trifluoromethyl group at the second position and a hydroxyl group at the seventh position of the indole ring. Indole derivatives are widely recognized for their biological activities and applications in various fields, including medicine, agriculture, and materials science . The trifluoromethyl group enhances the compound’s stability, lipophilicity, and biological activity, making it a valuable entity in pharmaceutical and agrochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One efficient method is the metal-free oxidative trifluoromethylation of indoles using sodium trifluoromethanesulfinate (CF3SO2Na) under mild conditions . This method selectively introduces the trifluoromethyl group at the C2 position of the indole ring, yielding the desired product in good yield.
Industrial Production Methods: Industrial production of 2-(Trifluoromethyl)-1H-indol-7-ol may involve large-scale synthesis using similar methods, with optimizations for yield, cost, and environmental impact. Transition metal-catalyzed reactions, such as those involving palladium or copper, can also be employed to enhance reaction rates and selectivity .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(Trifluoromethyl)-1H-indol-7-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or quinones.
Reduction: The indole ring can be reduced under specific conditions to yield dihydroindole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products: The major products formed from these reactions include trifluoromethylated ketones, dihydroindoles, and various substituted indole derivatives .
Wissenschaftliche Forschungsanwendungen
2-(Trifluoromethyl)-1H-indol-7-ol has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Trifluoromethyl)-1H-indol-7-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity . The hydroxyl group can form hydrogen bonds with target molecules, further stabilizing the compound-target complex. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
2-(Trifluoromethyl)isonicotinic acid: Used in the construction of molecular topologies and complex molecular structures.
Trifluoromethylated imidazoles: Synthesized via condensation reactions and used in various chemical applications.
Uniqueness: 2-(Trifluoromethyl)-1H-indol-7-ol is unique due to its specific substitution pattern, which combines the bioactivity of the indole ring with the stability and lipophilicity of the trifluoromethyl group. This combination enhances its potential in drug discovery and development, making it a valuable compound in medicinal chemistry .
Eigenschaften
Molekularformel |
C9H6F3NO |
|---|---|
Molekulargewicht |
201.14 g/mol |
IUPAC-Name |
2-(trifluoromethyl)-1H-indol-7-ol |
InChI |
InChI=1S/C9H6F3NO/c10-9(11,12)7-4-5-2-1-3-6(14)8(5)13-7/h1-4,13-14H |
InChI-Schlüssel |
TXSCHMWAIHGVCB-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)O)NC(=C2)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-([2,2'-Bithiophen]-5-yl)-3-phenylthiazolidin-4-one](/img/structure/B13126926.png)




![(S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol](/img/structure/B13126972.png)
![[3,3'-Bipyridin]-6(1H)-one, 6'-[(1-cyclopentyl-4-piperidinyl)oxy]-1-methyl-](/img/structure/B13126982.png)
![1'-Methyl-5-(trifluoromethoxy)spiro[indoline-3,4'-piperidine]](/img/structure/B13126986.png)
![4,7-Dibenzyl-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126989.png)
![7-(3-(Trifluoromethyl)benzyl)-4-(4-(trifluoromethyl)benzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-a]pyrido[3,4-e]pyrimidin-5(4H)-one](/img/structure/B13126999.png)



